molecular formula C18H18F3NO4S2 B2704543 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1448135-68-9

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2704543
CAS No.: 1448135-68-9
M. Wt: 433.46
InChI Key: JAJOTHSOQJXMJM-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two distinct sulfonyl groups: a phenylsulfonyl moiety at position 4 and a 3-(trifluoromethyl)phenylsulfonyl group at position 1. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl (-SO₂-) groups contribute to hydrogen bonding and electrostatic interactions, making it a candidate for therapeutic or catalytic applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-5-4-8-17(13-14)28(25,26)22-11-9-16(10-12-22)27(23,24)15-6-2-1-3-7-15/h1-8,13,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJOTHSOQJXMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the piperidine ring under basic conditions.

    Attachment of the Trifluoromethylphenylsulfonyl Group: This step can be achieved through a nucleophilic substitution reaction where a trifluoromethylphenylsulfonyl chloride reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonyl and trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of sulfonyl and trifluoromethyl groups can influence the compound’s bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (Target) C₁₈H₁₇F₃N₂O₄S₂ 4-Phenylsulfonyl, 1-(3-CF₃-phenylsulfonyl) Dual sulfonyl, CF₃ ~466.45 Not reported
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-((4-(5-(p-tolyl)-3-CF₃-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine C₃₆H₃₁F₄N₃O₅S Benzo[d][1,3]dioxol-5-yloxy, 4-fluorophenyl, pyrazole-CF₃ CF₃, sulfonyl, ether 465.16 149.8–150.9
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₃NO₃S 3-Methylsulfonylphenyl, 1-propyl Methylsulfonyl, hydroxyl 305.41 Not reported
4-(4-(Trifluoromethyl)phenyl)(piperidin-1-yl)butan-1-one (MK19/RTC196) C₁₆H₂₀F₃NO 4-CF₃-phenyl, butan-1-one CF₃, ketone 299.34 Not reported
4-(2-Fluoro-phenyl)-1-methyl-4-(3-CF₃-benzylsulfanyl)-piperidine C₂₀H₂₁F₄NS 2-Fluorophenyl, 3-CF₃-benzylsulfanyl CF₃, thioether 383.45 Not reported
1-[4-(4-Methyl-piperidine-1-sulfonyl)phenyl]ethanone C₁₄H₁₉NO₃S 4-Methylpiperidine-sulfonyl, ethanone Sulfonyl, ketone 281.37 Not reported

Functional Group Analysis

  • Dual Sulfonyl Groups (Target Compound) : The dual sulfonyl configuration enhances hydrogen-bond acceptor capacity compared to single-sulfonyl analogs like MK19 or methylsulfonyl derivatives . This may improve target binding in enzyme inhibition (e.g., ERK inhibitors in ).
  • Trifluoromethyl (-CF₃) : Present in the target and compounds , this group increases lipophilicity and resistance to oxidative metabolism. However, the target’s CF₃ is directly attached to the sulfonyl-phenyl group, unlike MK19’s CF₃-phenylpiperidine .
  • Thioether vs.

Pharmacological and Physicochemical Properties

  • Solubility: The target’s dual sulfonyl groups may reduce solubility in nonpolar solvents compared to MK19 but improve aqueous solubility relative to thioether-containing .
  • Metabolic Stability : The CF₃ group in the target and enhances resistance to cytochrome P450 oxidation, whereas methylsulfonyl derivatives are more susceptible to demethylation.

Research Implications and Gaps

  • Target Applications: Potential use in oncology (cf. ERK inhibitors in ) or as a protease inhibitor (analogous to sulfonamide-based drugs).
  • Unreported Data : Melting points, exact solubility, and in vitro/in vivo activity data for the target compound are absent in the provided evidence.
  • Comparative Studies : Further studies should explore the synergistic effects of dual sulfonyl groups versus single substitutions in binding assays.

Biological Activity

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with two sulfonyl groups, one of which contains a trifluoromethyl phenyl moiety. The molecular formula is C21H20F3N2O4S2, and it has a molecular weight of approximately 466.52 g/mol. The structure is significant in determining its biological activity.

Biological Activity Overview

Research indicates that compounds with piperidine and sulfonamide functionalities exhibit a variety of biological activities, including:

  • Antibacterial Activity : Compounds similar to 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : These compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .
  • Potential Therapeutic Uses : The pharmacological behavior of piperidine derivatives suggests potential applications in treating conditions such as diabetes (via hypoglycemic activity), cancer (as chemotherapeutic agents), and neurological disorders .

Antibacterial Studies

Recent studies have demonstrated that piperidine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds bearing the sulfonamide group have been tested against multiple bacterial strains, yielding the following results:

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
1Salmonella typhi182.14
2Bacillus subtilis220.63
3Staphylococcus aureus156.28

These results indicate that the compound's structural features contribute significantly to its antibacterial potency.

Enzyme Inhibition Studies

The inhibition of AChE and urease by similar piperidine derivatives has been extensively studied. The following table summarizes the IC50 values for selected compounds:

CompoundEnzyme TargetIC50 (µM)
AAcetylcholinesterase1.13
BUrease2.39
CAcetylcholinesterase2.15

The strong inhibitory activity against urease suggests potential applications in treating conditions like urinary tract infections and other diseases where urease plays a role .

Case Studies

A notable case study involved the synthesis of several piperidine derivatives, including the target compound, which were evaluated for their biological activities. The study highlighted the following key findings:

  • Synthesis Methodology : The compounds were synthesized using standard organic reactions involving sulfonation and piperidine ring formation.
  • Biological Evaluation : In vitro tests demonstrated significant antibacterial activity and enzyme inhibition, supporting further investigation into their therapeutic potential.

Q & A

Q. What is the role of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine in medicinal chemistry, and how is its structure optimized for biological activity?

The compound’s piperidine core and dual sulfonyl groups enhance its potential as a modulator of protein targets (e.g., receptors or enzymes). The trifluoromethyl group improves metabolic stability and lipophilicity, influencing bioavailability. Structure-activity relationship (SAR) studies focus on modifying substituents on the phenyl rings to balance potency and selectivity. For example, replacing the trifluoromethyl group with other electron-withdrawing groups alters binding affinity .

Q. What are the standard synthetic routes for preparing 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine?

A typical synthesis involves:

  • Step 1 : Sulfonation of a piperidine precursor using sulfonyl chlorides or sulfonamides under basic conditions (e.g., Et3_3N in CH2_2Cl2_2).
  • Step 2 : Coupling of the trifluoromethylphenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki reaction with Pd(PPh3_3)4_4 and Na2_2CO3_3) .
  • Step 3 : Purification via silica gel chromatography or recrystallization to achieve >98% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for sulfonyl groups) .
  • HPLC : For quantifying purity (>98% by reverse-phase C18 columns) .
  • HRMS : To verify molecular weight (e.g., [M+Na]+^+ at m/z 502.101883) .

Advanced Research Questions

Q. How can researchers optimize the yield of sulfonation reactions during synthesis?

Optimization strategies include:

  • Using Pyry-BF4_4 to activate sulfonamides for late-stage sulfonyl chloride formation, improving reaction efficiency .
  • Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for faster kinetics) .
  • Monitoring reaction progress via TLC or inline IR spectroscopy to minimize side products .

Q. How should contradictory data on biological activity be resolved?

Contradictions often arise from assay conditions (e.g., cell line variability or ligand concentrations). Mitigation approaches:

  • Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Perform molecular docking studies to assess binding mode consistency across experimental setups .
  • Control for stereochemical purity, as racemic mixtures may obscure activity trends .

Q. What methodologies are used to study the compound’s structure-activity relationships (SAR)?

SAR analysis involves:

  • Analog synthesis : Systematic substitution of sulfonyl or trifluoromethyl groups (e.g., fluoro vs. methoxy derivatives) .
  • Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonding with sulfonyl oxygens) .
  • In silico modeling : Molecular dynamics simulations to predict binding thermodynamics .
Substituent ModificationEffect on IC50_{50} (nM)Reference
-CF3_3 → -F2.5-fold decrease
-SO2_2Ph → -SO2_2MeLoss of activity

Q. How does the compound’s physicochemical profile influence its pharmacokinetics?

  • LogP : ~3.2 (calculated), indicating moderate membrane permeability .
  • Solubility : <1 mg/mL in aqueous buffers, necessitating formulation with cyclodextrins or lipid nanoparticles .
  • Metabolic stability : The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life in vivo .

Q. What advanced techniques are used to study sulfonation reaction mechanisms?

  • Isotopic labeling : 18^{18}O tracing to track sulfonyl oxygen origins .
  • DFT calculations : To model transition states and identify rate-limiting steps .
  • In situ Raman spectroscopy : To monitor sulfonyl chloride intermediate formation .

Methodological Considerations

Q. How to address challenges in purifying sulfonamide-containing compounds?

  • Use ion-exchange chromatography to separate sulfonamides from unreacted amines .
  • Employ crystallization with ethyl acetate/hexane mixtures for high-purity isolates .

Q. What are best practices for handling discrepancies in NMR data?

  • Confirm sample dryness (residual solvents shift peaks).
  • Compare spectra with computed 1^{1}H NMR (e.g., using ACD/Labs or MestReNova) .
  • Verify diastereomeric purity via 19^{19}F NMR if applicable .

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